molecular formula C12H10O4S B1324087 Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate CAS No. 890100-53-5

Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate

Cat. No. B1324087
CAS RN: 890100-53-5
M. Wt: 250.27 g/mol
InChI Key: AQAGPCGZKDJRTJ-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H10O4S . It is a derivative of furan and thiophene, two important heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate consists of a furan ring and a thiophene ring connected by a carbonyl group . Further structural analysis would require more specific data or computational studies.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate are not detailed in the literature, thiophene derivatives are known to participate in a variety of reactions .

Scientific Research Applications

Pharmaceutical Research

Thiophene derivatives have been explored for their therapeutic potential. For instance, certain compounds have shown inhibitory effects against various organisms, indicating potential as antibacterial agents . They have also been used in the synthesis of anticancer and anti-atherosclerotic agents .

Organic Synthesis

Thiophenes act as important intermediates in organic synthesis. They can be used to create more complex molecules, potentially serving as building blocks for various synthetic pathways .

Material Science

Due to their unique electronic properties, thiophenes are often used in the development of conducting polymers . These materials have applications in electronics, such as organic semiconductors or photovoltaic cells .

Catalysis

Thiophene derivatives can act as ligands for metal complexes, which are used in catalysis. The interaction between thiophenes and metals can improve catalytic turnover in certain reactions .

Agricultural Chemistry

In the field of agriculture, thiophene derivatives have been investigated for their use as insecticides and pesticides , offering a potential avenue for pest control .

Environmental Science

Thiophenes may also play a role in environmental science, particularly in the development of sensors or materials designed to capture pollutants or facilitate environmental remediation .

BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Recent strategies in the synthesis of thiophene derivatives SpringerLink - Thiophene Substitution Chemistry

Future Directions

The potential of furan and thiophene derivatives in medicinal chemistry is a topic of ongoing research . Future studies could explore the biological activity of Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate and its derivatives, as well as develop more efficient synthesis methods.

properties

IUPAC Name

ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAGPCGZKDJRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate

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